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Compound of Interest

Compound Name: A-385358

Cat. No.: B15581504

For researchers in metabolic and inflammatory diseases, the selective GPR120 agonist A-
385358, also known as Compound A (cpdA), has demonstrated significant efficacy in preclinical
studies, with its mechanism of action further clarified through the use of GPR120 knockout
(KO) models. These studies provide compelling evidence for the critical role of GPR120 in
mediating the compound's beneficial effects on insulin resistance and chronic inflammation.

A pivotal study provides a direct comparison of the effects of A-385358 in wild-type (WT) and
GPR120 KO mice fed a high-fat diet (HFD). The results unequivocally show that the
therapeutic benefits of A-385358 are entirely dependent on the presence of the GPR120
receptor. In GPR120 KO mice, the compound failed to produce the improvements in glucose
tolerance, insulin sensitivity, and anti-inflammatory responses observed in their WT
counterparts.[1][2] This highlights the specificity of A-385358 and validates the GPR120
receptor as a key therapeutic target.

In Vivo Efficacy of A-385358: A Comparative
Analysis

Oral administration of A-385358 to HFD-fed obese WT mice resulted in marked improvements
in metabolic parameters. However, these effects were completely absent in GPR120 KO mice,
underscoring the compound's on-target activity.
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Metabolic Parameters in HFD-Fed Mice Treated with A-

385358

Parameter

Wild-Type (WT) + A-
385358

GPR120 KO + A-
385358

Key Finding

Glucose Tolerance
(GTT)

Significantly improved

No improvement

GPR120 is essential
for A-385358-
mediated
improvement in

glucose disposal.[1]

Insulin Sensitivity
(ITT)

Markedly increased

No effect

The insulin-sensitizing
action of A-385358 is
GPR120-dependent.

[1]

Plasma Insulin (during
GTT)

Decreased (indicating

improved insulin

Remained elevated

A-385358 reduces

hyperinsulinemia via

sensitivity) GPR120.[1]
GPR120 activation by
Hepatic Steatosis Decreased No change A-385358 ameliorates

fatty liver.[2][3]

Adipose Tissue

Inflammation

Reduced inflammatory

markers

No reduction in

inflammatory markers

The anti-inflammatory
effects in adipose
tissue are mediated
by GPR120.[4]

Hyperinsulinemic-Euglycemic Clamp Studies

Further validation of A-385358's insulin-sensitizing effects comes from hyperinsulinemic-

euglycemic clamp studies, a gold-standard method for assessing insulin action.
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Clamp Parameter

Wild-Type (WT) + A-

GPR120 KO + A- L
Implication

385358
A-385358 enhances
Glucose Infusion Rate whole-body insulin
No change o
(GIR) sensitivity through
GPR120.[1]
o Improved glucose
Insulin-Stimulated ) )
) uptake into peripheral
Glucose Disposal No change ) )
tissues is GPR120-
Rate (IS-GDR)
dependent.[1]
] A-385358 improves
Hepatic Glucose ] o )
] No change in hepatic insulin
Production (HGP) ) i o
suppression suppression sensitivity via

Suppression

GPR120.[1]

Comparison with Other GPR120 Agonists

While A-385358 has shown robust effects, other synthetic GPR120 agonists have also been

evaluated in preclinical models, providing a broader context for its performance.
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Key Features & Findings in Preclinical

Agonist
Models

A potent and selective GPR120 agonist.[5]
Studies have shown it can reduce body weight
and fat mass in mice, and these effects are
TUG-891 absent in GPR120 KO mice.[6] TUG-891 has
also been shown to modulate fat taste
perception and preference in a GPR120-

dependent manner.[7]

While primarily a GPR40 agonist, its specificity

has been confirmed using GPR120 KO mice,

where it still exerted its glucose-lowering effects,
LY2881835 L N

demonstrating its lack of significant GPR120

agonism. This highlights the importance of using

KO models to confirm target engagement.

Experimental Methodologies

The validation of A-385358 in GPR120 knockout models involved several key experimental
protocols:

Animal Models and Treatment

Male GPR120 knockout mice and wild-type littermates were used in the studies.[8] The mice
were fed a high-fat diet (60% of calories from fat) for a specified period to induce obesity and
insulin resistance.[1] A-385358 was administered orally, mixed with the high-fat diet.[1]

Oral Glucose Tolerance Test (OGTT)

Following a fasting period (typically 6 hours), a baseline blood glucose measurement was
taken from the tail vein.[9][10] Mice were then administered a bolus of glucose (2 g/kg body
weight) via oral gavage.[11] Blood glucose levels were subsequently measured at various time
points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose
clearance.[9][12]
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Insulin Tolerance Test (ITT)

After a short fasting period (around 4-6 hours), a baseline blood glucose level was measured.
Mice were then given an intraperitoneal injection of human insulin (0.75 U/kg body weight).
Blood glucose levels were monitored at several intervals (e.g., 15, 30, 45, and 60 minutes)
after the insulin injection to determine the rate of glucose disposal.[12]

Hyperinsulinemic-Euglycemic Clamp

This procedure involves a continuous infusion of insulin to maintain a high insulin level, while
glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The
glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

GPR120 Signaling and Experimental Workflow
GPR120 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://pubmed.ncbi.nlm.nih.gov/24997608/
https://pubmed.ncbi.nlm.nih.gov/24997608/
https://www.medchemexpress.com/mce_publications/24997608.html
https://www.researchgate.net/publication/263710037_A_Gpr120_Selective_Agonist_Improves_Insulin_Resistance_and_Chronic_Inflammation
https://pubmed.ncbi.nlm.nih.gov/29343498/
https://pubmed.ncbi.nlm.nih.gov/29343498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7056993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7056993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6997603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6997603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6091098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6091098/
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-ujjeukn.pdf
https://www.researchgate.net/publication/363890424_Oral_Glucose_Tolerance_Test_in_Mouse_v1
https://www.researchgate.net/figure/Oral-glucose-and-lard-oil-tolerance-tests-to-GPR120-Total-GIP-A-glucose-C-and_fig2_270005400
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908452/
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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